molecular formula C9H19N3 B13093409 N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine CAS No. 136369-38-5

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine

Katalognummer: B13093409
CAS-Nummer: 136369-38-5
Molekulargewicht: 169.27 g/mol
InChI-Schlüssel: RRSJFIROQDCZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine (CAS 199475-35-9) is a synthetic organic compound of significant interest in medicinal and polymer chemistry research. With the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol, its structure incorporates a piperazine ring, a well-established privileged scaffold in drug discovery, connected to an allylamine functional group via an ethyl linker. This configuration presents multiple nitrogen centers, offering rich opportunities for molecular interaction and further synthetic modification. The core research value of this compound lies in its potential applications. The piperazine moiety is a cornerstone in the development of bioactive molecules and is frequently utilized in the design of central nervous system (CNS) active agents, including potential antidepressants, antipsychotics, and other neuroprotective compounds . Furthermore, derivatives of aminoethylpiperazine are extensively studied and employed as curing agents and accelerators in epoxy resin systems, contributing to the development of advanced coatings and materials . The reactive allylamine group provides a handle for further chemical derivatization, making this compound a valuable bifunctional building block for constructing more complex molecular architectures, such as novel multifunctional ligands for the investigation of complex diseases . Researchers value this reagent for its utility in exploring structure-activity relationships and in the synthesis of libraries of compounds for high-throughput screening. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

136369-38-5

Molekularformel

C9H19N3

Molekulargewicht

169.27 g/mol

IUPAC-Name

N-(2-piperazin-1-ylethyl)prop-2-en-1-amine

InChI

InChI=1S/C9H19N3/c1-2-3-10-4-7-12-8-5-11-6-9-12/h2,10-11H,1,3-9H2

InChI-Schlüssel

RRSJFIROQDCZNM-UHFFFAOYSA-N

Kanonische SMILES

C=CCNCCN1CCNCC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution or reductive amination steps where a piperazine derivative is functionalized with an allylic amine fragment. The key challenge is to introduce the prop-2-en-1-amine moiety selectively without affecting the piperazine nitrogen atoms.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Description Yield Range (%) Notes
1 Piperazine alkylation 2-chloroethylamine or equivalent alkyl halide Alkylation of piperazine nitrogen with 2-chloroethylamine to form N-(2-piperazin-1-yl)ethylamine 70–90 Requires controlled temperature to avoid over-alkylation
2 Allylic amine introduction Reaction with allylic halide or acrylamide derivatives Introduction of prop-2-en-1-amine via nucleophilic substitution or reductive amination 65–85 Use of mild bases or catalytic hydrogenation agents improves selectivity
3 Purification Column chromatography or recrystallization Isolation of pure N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine - Silica gel chromatography with gradient solvents (e.g., PE to EtOAc)

This route is supported by analogous preparations of piperazine-containing amines where selective alkylation and amination are key steps.

Detailed Synthetic Procedures

Alkylation of Piperazine

  • Procedure: Piperazine is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine or potassium carbonate in an aprotic solvent (e.g., acetonitrile or DMF) at 50–80 °C.
  • Mechanism: The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the chloroethylamine, forming the N-(2-piperazin-1-yl)ethylamine intermediate.
  • Optimization: Controlling stoichiometry and temperature minimizes di- or tri-substitution side products.

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using solvent gradients from nonpolar to polar solvents (e.g., petroleum ether to ethyl acetate).
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Insights

  • The reductive amination approach tends to yield higher purity products with fewer side reactions compared to direct alkylation with allylic halides.
  • Use of protecting groups on the piperazine nitrogen during allylic amine introduction can improve selectivity but adds steps for deprotection.
  • Reaction monitoring by TLC and HPLC is critical to optimize reaction time and avoid over-alkylation.
  • Recent studies highlight the use of metal-catalyzed cross-coupling and photoredox catalysis for constructing related amine architectures, which may be adapted for this compound to improve yield and sustainability.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Direct Alkylation Piperazine, 2-chloroethylamine, allyl halide Straightforward, fewer steps Risk of over-alkylation 60–75
Reductive Amination Piperazine intermediate, acrolein, NaBH(OAc)3 High selectivity, mild conditions Requires additional reducing agent 75–85
Metal-catalyzed Coupling Piperazine derivatives, metal catalyst (e.g., Pd, Ru) Potential for high yield, green chemistry More complex setup, catalyst cost Under development

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

Antidepressant Activity
Research indicates that compounds similar to N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine can exhibit antidepressant properties. The structural modifications involving piperazine rings have been linked to enhanced activity against depression-related targets. For instance, studies have shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating major depressive disorder .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating cognitive deficits associated with these disorders. For example, derivatives with a piperazine backbone have been shown to possess dual activity against dopamine receptors, which is crucial for managing symptoms of Parkinson's disease .

Cancer Therapy

Targeting Mutant EGFR
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine and its derivatives have been explored as potential therapeutic agents against cancer, specifically targeting mutant forms of the epidermal growth factor receptor (EGFR). Compounds that inhibit mutant EGFR have shown promise in reducing tumor growth with lower toxicity compared to traditional therapies. This selectivity is particularly beneficial for patients with specific mutations that confer resistance to standard treatments .

Inhibition of Cancer Cell Proliferation
Studies have demonstrated that piperazine-containing compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis, making these compounds valuable candidates for further development in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine is critical for optimizing its pharmacological properties. Research has indicated that modifications at specific positions on the piperazine ring can significantly enhance biological activity. For example, substituents that increase lipophilicity or improve receptor binding affinity have been associated with better therapeutic outcomes .

Wirkmechanismus

The mechanism by which N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethyl Backbones

(a) Phenothiazine Derivatives
  • Example: N-[2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl]prop-2-en-1-amine hydrochloride () Structural Features: Incorporates a trifluoromethylphenothiazine core, enhancing lipophilicity and CNS penetration. Pharmacology: Phenothiazines are known for antipsychotic activity; the trifluoromethyl group may improve metabolic stability . Synthesis: Likely involves alkylation of piperazine with a phenothiazine-propyl intermediate, followed by allylamine conjugation.
(b) Schiff Bases
  • Examples : L1–L3 ()
    • Structural Features : Condensation products of 2-(piperazin-1-yl)ethylamine with thiophene aldehydes (e.g., 5-chlorothiophene-2-carbaldehyde).
    • Pharmacology : Schiff bases often exhibit antimicrobial or antitumor activity due to metal-chelating properties.
    • Synthesis : Formed via refluxing aldehydes with the amine in acetonitrile, yielding 53–91% .
(c) Tryptamine Derivatives
  • Example: 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) () Structural Features: Prop-2-en-1-amine (allyl) groups attached to a tryptamine backbone. Pharmacology: Psychoactive effects via serotonin receptor modulation; marketed as a "research chemical" with stimulant/hallucinogenic properties .

Heterocyclic Derivatives with Piperazine Moieties

(a) Pyrimidin-4-amine Derivatives ()
  • Examples: Compounds 8e, 9–13 Structural Features: Piperazine or pyrrolidine substituents on pyrimidine cores, often with pyrazole or pyridine rings. Pharmacology: Target adenosine receptors; modifications like trifluoroethyl groups improve potency and selectivity .
(b) Piperazine-Ethyl-Propanamine Derivatives ()
  • Examples : 1-(4-Methylpiperazin-1-yl)propan-2-amine and its hydrochloride salts.
    • Structural Features : Methyl or nitro substituents on aromatic rings; hydrochloride salts enhance solubility.
    • Synthesis : Reductive amination or nucleophilic substitution, yielding 18–91% .

Key Findings and Structure-Activity Relationships (SAR)

Piperazine Role : The piperazine ring is critical for receptor binding, particularly in CNS-targeting compounds (e.g., antipsychotics in and serotonin modulators in ).

Allylamine vs.

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in ) reduce basicity, affecting solubility and ionization.
  • Bulky substituents (e.g., trifluoromethyl in ) enhance lipophilicity and blood-brain barrier penetration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.